molecular formula C9H12BClO3 B594789 4-Chloro-3-isopropoxyphenylboronic acid CAS No. 1256346-35-6

4-Chloro-3-isopropoxyphenylboronic acid

Cat. No.: B594789
CAS No.: 1256346-35-6
M. Wt: 214.452
InChI Key: PGZPHNQXYVBXAQ-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropoxyphenylboronic acid is a boronic acid derivative that has gained attention in organic synthesis and medicinal chemistry Boronic acids are known for their versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-isopropoxyphenylboronic acid typically involves the borylation of 4-Chloro-3-isopropoxyphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, like Pd(dppf)Cl2, under inert conditions .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-isopropoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium periodate

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling

    Phenols: Resulting from oxidation reactions

    Substituted Phenylboronic Acids: From nucleophilic substitution reactions

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylboronic Acid
  • 3-Isopropoxyphenylboronic Acid
  • 4-Bromo-3-isopropoxyphenylboronic Acid

Uniqueness

4-Chloro-3-isopropoxyphenylboronic acid is unique due to the presence of both chloro and isopropoxy groups, which confer distinct electronic and steric properties. This dual substitution pattern can enhance its reactivity and selectivity in various chemical reactions compared to its analogs .

Biological Activity

4-Chloro-3-isopropoxyphenylboronic acid is a member of the boronic acid family, which is characterized by the presence of a boron atom bonded to a hydroxyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. The unique structural features of this compound, including the chloro and isopropoxy substituents, suggest it may interact with various biological targets, including enzymes and receptors.

The molecular formula of this compound is C₉H₁₂BClO₃, with a molecular weight of approximately 202.56 g/mol. Its structure can be depicted as follows:

Structure C9H12BClO3\text{Structure }\text{C}_9\text{H}_{12}\text{BClO}_3

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can influence enzyme activity. The presence of the chloro group may enhance the compound's reactivity towards specific biological targets, potentially leading to enzyme inhibition or modulation.

Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors of proteases and kinases. For instance, compounds with similar structures have shown promising results in inhibiting serine proteases, which are critical in various physiological processes and disease pathways. The inhibition mechanism often involves the formation of a stable boronate complex with the enzyme's active site.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary tests suggest that this compound may possess antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) for various pathogens is currently under investigation.
  • Antioxidant Activity : The compound has been evaluated for its antioxidant potential using assays such as DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.
Activity Type Method Findings
AntimicrobialMIC TestEffective against select bacteria
AntioxidantDPPH/ABTS AssaysSignificant radical scavenging ability

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various target proteins. These studies suggest that the compound may interact favorably with active sites of enzymes involved in metabolic pathways, indicating potential therapeutic applications.

Case Studies

  • Case Study on Enzyme Inhibition : A study focusing on boronic acids demonstrated that derivatives similar to this compound effectively inhibited serine proteases, showcasing their utility in drug design.
  • Case Study on Antimicrobial Properties : Research involving structurally related compounds highlighted their effectiveness against resistant bacterial strains, suggesting a potential role for this compound in developing new antimicrobial agents.

Properties

IUPAC Name

(4-chloro-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZPHNQXYVBXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681671
Record name {4-Chloro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-35-6
Record name {4-Chloro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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